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Compound of Interest

Compound Name: LG-121071

Cat. No.: B1675209 Get Quote

In the landscape of selective androgen receptor modulators (SARMs), LG-121071 and LGD-

4033 represent two distinct nonsteroidal compounds developed to elicit the anabolic benefits of

androgens with improved tissue selectivity. This guide provides a comparative overview of their

anabolic potency, drawing upon available preclinical and clinical data. A notable disparity exists

in the public availability of in-depth in vivo data, with LGD-4033 being extensively characterized

in the scientific literature, while comprehensive in vivo anabolic potency data for LG-121071 is

less accessible.

Overview of Compounds
LG-121071 (LGD-121071), first described in 1999 by Ligand Pharmaceuticals, is a tricyclic

quinolone derivative and one of the earliest discovered orally active nonsteroidal androgens.[1]

It is characterized as a high-affinity full agonist of the androgen receptor (AR).[1]

LGD-4033 (Ligandrol), also developed by Ligand Pharmaceuticals, is a newer generation

SARM that has undergone more extensive preclinical and clinical evaluation.[2][3] It binds to

the androgen receptor with high affinity and selectivity, demonstrating potent anabolic activity in

muscle and bone in animal models and clinical trials.[2][3]

In Vitro Potency and Receptor Affinity
A direct comparison of the in vitro potency of these two SARMs reveals their high affinity for the

androgen receptor. This binding affinity is a crucial determinant of their potential anabolic

effects.
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Compound
Androgen Receptor (AR)
Binding Affinity (Ki)

Reference

LG-121071 17 nM [1]

LGD-4033 ~1 nM [2]

Note: A lower Ki value indicates a higher binding affinity.

Preclinical In Vivo Anabolic Potency of LGD-4033
The anabolic and androgenic effects of LGD-4033 have been quantified in preclinical studies,

most notably using the orchidectomized (castrated) rat model. This model is the gold standard

for assessing the tissue-selective activity of SARMs. The key endpoints are the increase in the

weight of the levator ani muscle (an indicator of anabolic activity) and the ventral prostate (an

indicator of androgenic activity).

LGD-4033 has demonstrated a strong dose-dependent increase in muscle mass with

significantly less impact on prostate weight, highlighting its tissue selectivity.[3] In these studies,

LGD-4033 showed potent muscle activity while acting as a weaker partial agonist on the

prostate.[3] This translates to a favorable anabolic-to-androgenic ratio.

While specific quantitative data from a standardized Hershberger assay for LG-121071 is not

readily available in the public domain, it is described as possessing full anabolic activity with

reduced androgenic activity.[1] A direct quantitative comparison of the anabolic-to-androgenic

ratio with LGD-4033 is therefore not possible based on current literature.

Clinical Data on LGD-4033
Human clinical trials have further substantiated the anabolic potential of LGD-4033. In a Phase

I study involving healthy young men, daily administration of LGD-4033 for 21 days resulted in a

dose-dependent increase in lean body mass.[2] The study reported a significant increase in

lean body mass even at the highest dose, without a concurrent significant change in prostate-

specific antigen (PSA), a marker for prostatic effects.[2]

Signaling Pathway and Experimental Workflow
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The anabolic effects of both LG-121071 and LGD-4033 are mediated through the androgen

receptor signaling pathway. The following diagrams illustrate this pathway and a typical

experimental workflow for evaluating the anabolic potency of SARMs.
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SARM Androgen Receptor Signaling Pathway
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Hershberger Assay Experimental Workflow

Experimental Protocols
Androgen Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.
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Methodology:

Receptor Preparation: A source of androgen receptors is prepared, typically from cytosolic

extracts of tissues with high AR expression (e.g., rat prostate) or using recombinant human

AR expressed in a suitable cell line.

Competitive Binding: A constant concentration of a radiolabeled androgen, such as [³H]-

dihydrotestosterone (DHT), is incubated with the receptor preparation.

Incubation: Varying concentrations of the unlabeled test compound (e.g., LG-121071 or

LGD-4033) are added to compete with the radiolabeled ligand for binding to the AR.

Separation: After reaching equilibrium, bound and free radioligand are separated using

methods like dextran-coated charcoal adsorption or filtration.

Quantification: The amount of bound radioactivity is measured using liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value is then calculated using the

Cheng-Prusoff equation.

Hershberger Bioassay for Anabolic and Androgenic
Activity
Objective: To assess the in vivo anabolic and androgenic activity of a test compound.

Methodology:

Animal Model: Immature male rats (approximately 21 days old) are castrated

(orchidectomized) to remove the endogenous source of androgens.

Acclimation: The animals are allowed to recover for a period (e.g., 7-14 days) to allow for the

regression of androgen-dependent tissues.

Treatment Groups: Rats are randomized into several groups:
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Vehicle control (castrated)

Positive control (e.g., testosterone propionate)

Test compound at various dose levels

Dosing: The test compound and controls are administered daily for a set duration, typically

10 consecutive days, via oral gavage or subcutaneous injection.

Necropsy: On the day after the final dose, the animals are euthanized, and key androgen-

dependent tissues are carefully dissected and weighed.

Anabolic Indicator: Levator ani muscle

Androgenic Indicators: Ventral prostate, seminal vesicles, glans penis

Data Analysis: The weights of the tissues from the treated groups are compared to the

vehicle control group. A statistically significant increase in the weight of the levator ani

muscle indicates anabolic activity, while an increase in the weight of the prostate and

seminal vesicles indicates androgenic activity. The ratio of anabolic to androgenic effects can

then be calculated to determine the tissue selectivity of the compound.

Conclusion
Both LG-121071 and LGD-4033 are potent, orally active selective androgen receptor

modulators. Based on available data, LGD-4033 exhibits a higher binding affinity for the

androgen receptor. Extensive preclinical and clinical data for LGD-4033 robustly demonstrate

its anabolic effects on muscle mass with a favorable selectivity profile, showing significantly

less androgenic activity on the prostate.

While LG-121071 is reported to have a similar profile of full anabolic and reduced androgenic

activity, a direct quantitative comparison of its in vivo anabolic potency with LGD-4033 is

precluded by the limited availability of public data from standardized assays like the

Hershberger bioassay. Further research and publication of such data would be necessary to

provide a definitive comparative assessment of the anabolic potency of these two compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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